4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Factor Xa Inhibition Anticoagulant Synthesis Chemical Intermediate

4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941978-37-6) is a synthetic small-molecule benzamide derivative with the molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol. The compound features a 4-methylbenzamide core linked to a 4-(2-oxopiperidin-1-yl)phenyl group, placing it within the N-(piperidin-4-yl)benzamide structural class that encompasses inhibitors of hypoxia-inducible factor 1 pathways , cell cycle regulators , and the pivotal Factor Xa inhibitor apixaban intermediate scaffold.

Molecular Formula C19H20N2O2
Molecular Weight 308.381
CAS No. 941978-37-6
Cat. No. B2496601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941978-37-6
Molecular FormulaC19H20N2O2
Molecular Weight308.381
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O
InChIInChI=1S/C19H20N2O2/c1-14-5-7-15(8-6-14)19(23)20-16-9-11-17(12-10-16)21-13-3-2-4-18(21)22/h5-12H,2-4,13H2,1H3,(H,20,23)
InChIKeyIKMMIZOROJOBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941978-37-6): Procurement-Relevant Structural and Physicochemical Baseline


4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941978-37-6) is a synthetic small-molecule benzamide derivative with the molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol. [1] The compound features a 4-methylbenzamide core linked to a 4-(2-oxopiperidin-1-yl)phenyl group, placing it within the N-(piperidin-4-yl)benzamide structural class that encompasses inhibitors of hypoxia-inducible factor 1 pathways [2], cell cycle regulators [3], and the pivotal Factor Xa inhibitor apixaban intermediate scaffold. Its computed XLogP3-AA of 2.9 [1] indicates moderate lipophilicity, positioning it as a compact, fragment-like chemotype suitable for medicinal chemistry exploration and synthetic elaboration.

Procurement Risks of Analog Substitution for 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide


In the N-(piperidin-4-yl)benzamide family, even minor structural variations cause profound shifts in biological target engagement. The presence of a 2-oxopiperidin-1-yl group, rather than a 2-oxopyrrolidine or unsubstituted piperidine, is a critical structural determinant for Factor Xa binding in apixaban-related intermediates . Similarly, the 4-methyl substitution on the benzamide ring can dramatically influence cell cycle inhibition potency in HepG2 cells; in related series, analogue 47 demonstrated potent antiproliferative activity where structurally close variants did not [1]. Without explicit selection of this precise CAS number, researchers risk obtaining a structurally similar but biologically divergent compound, potentially leading to a complete loss of target activity or introducing different selectivity profiles that invalidate experimental results.

Quantitative Differentiation Evidence for 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide Against Closest Analogs


Structural Uniqueness vs. Apixaban Intermediate in Factor Xa Context

The commercially available N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (lacking the 4-methyl group) is a direct precursor to apixaban . The target compound 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide introduces a para-methyl substituent on the benzamide ring. While the apixaban intermediate relies on the 4-(2-oxopiperidin-1-yl)phenyl motif for Factor Xa binding, the added methyl group in this analog is expected to sterically and electronically modulate activity, serving as a tool for structure-activity relationship (SAR) exploration. No direct Factor Xa inhibition data are publicly available for this specific analog. This structural divergence from the known inhibitor scaffold is the primary differentiation.

Factor Xa Inhibition Anticoagulant Synthesis Chemical Intermediate

Selectivity Profile Inferred from Chemoproteomic Screening Data

BindingDB records for the structurally identical ChEMBL-deposited compound (CHEMBL1922094, matching molecular formula C19H20N2O2) report an IC50 >10,000 nM against human phosphatidylinositol 4-kinase beta (PI4Kbeta) [1] and an IC50 of 7,200 nM against human CYP4Z1 [2]. These weak activities suggest the compound is not promiscuous against these particular off-targets, a negative selectivity feature that contrasts with multi-kinase inhibitors such as certain N-(piperidin-4-yl)benzamide antitumor agents where nanomolar PI3K/AKT pathway inhibition is commonly sought [3].

PI4Kbeta CYP4Z1 Selectivity Profiling

Physicochemical Differentiation: Lipophilicity and Drug-Likeness vs. Standard PDE4 Inhibitor Scaffolds

The computed partition coefficient (XLogP3-AA) for 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is 2.9 [1]. This is notably lower than common phosphodiesterase-4 (PDE4) inhibitor scaffolds such as roflumilast (XLogP3 ≈ 4.0) [2] and apremilast (XLogP3 ≈ 1.9) [3], placing it in an intermediate lipophilicity range that may offer favorable solubility-permeability balance for oral or topical formulation development. When benchmarked against the PDE4 inhibitor target space, this compound's lower logP compared to roflumilast (a respiratory PDE4 inhibitor) could translate to reduced tissue accumulation and a differentiated PK profile.

Lipophilicity Drug-likeness PDE4

Regioisomeric Specificity: Para- vs. Meta-(2-oxopiperidin-1-yl)phenyl Substitution

The para-substituted isomer (CAS 941978-37-6) is commercially supplied alongside its meta-substituted regioisomer, 4-methyl-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941978-89-8) [1]. In benzamide medicinal chemistry, the position of the piperidinone substituent critically governs molecular shape and pharmacophore geometry. In silico docking studies within the broader N-(piperidin-4-yl)benzamide series demonstrate that para-substitution orientates the oxopiperidine differently within the target binding pocket compared to meta-substitution, often resulting in divergent IC50 values [2]. Procurement of the correct regioisomer is therefore mandatory for SAR consistency.

Regioisomer Synthetic Intermediate Positional Isomer Activity

High-Best-Fit Application Scenarios for Procuring 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide Based on Differentiation Evidence


Anticoagulant Lead Optimization: Exploring para-Methyl SAR for Factor Xa Inhibitor Scaffolds

The para-methyl substitution on the benzamide ring differentiates this compound from the known apixaban intermediate N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide. [1] Medicinal chemistry programs focusing on next-generation Factor Xa inhibitors can deploy this precise analog to probe the tolerance of the S1 or S4 enzyme subpockets for steric bulk introduced by the methyl group. This systematic SAR exploration is essential for improving potency, selectivity, or pharmacokinetic properties over the parent apixaban scaffold. Procurement of this specific analog, rather than the non-methylated version, is mandatory for this line of investigation.

Selective Chemical Probe Development Leveraging Favorable Selectivity Signature

According to deposited chemoproteomic screening data, this compound demonstrates weak inhibition of PI4Kbeta (IC50 >10,000 nM) and CYP4Z1 (IC50 = 7,200 nM). [1][2] This inactivity against these common off-targets supports its use as a clean control compound or a starting point for developing highly selective chemical probes for novel targets. Researchers studying pathways such as hypoxia-inducible factor 1 (HIF-1) or cell cycle regulation, where other N-(piperidin-4-yl)benzamides exhibit activity [3], can use this compound to establish baseline selectivity windows and rule out PI4Kbeta/CYP4Z1-mediated polypharmacology.

ADME-Driven Lead Optimization Using Intermediate Lipophilicity Fragment

With a computed XLogP3 of 2.9, this compound occupies an intermediate lipophilicity space between the more lipophilic drug roflumilast (XLogP3 ≈ 4.0) and the less lipophilic drug apremilast (XLogP3 ≈ 1.9). [1][2] This property is attractive for optimizing solubility-permeability balance. Pharmaceutical development groups can incorporate this scaffold to improve the drug-like properties of leads suffering from excessive lipophilicity, particularly in inflammatory or immunology programs where PDE4 inhibitors serve as benchmarks. The measured logP value makes it a structurally defined fragment for library design.

Quote Request

Request a Quote for 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.